7-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
7-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes and carboxylic acids under acidic or basic conditions. For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline can react in ethanol to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid, which can then be brominated to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline N-oxide.
Scientific Research Applications
7-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential cytotoxic activity against various cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as topoisomerase II. This enzyme is crucial for DNA replication and cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the ATPase domain of topoisomerase II and interfere with its function is a key aspect of its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid: Substitution of bromine with chlorine can lead to differences in chemical behavior and potency.
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds have been studied for their potential as histone deacetylase inhibitors and anticancer agents.
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid makes it unique compared to other quinoline derivatives. These halogen atoms can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9BrFNO2 |
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Molecular Weight |
346.15 g/mol |
IUPAC Name |
7-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-8-15-10(6-13(12)18)11(16(20)21)7-14(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
FCLJOAPZRBWWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)Br |
Origin of Product |
United States |
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